molecular formula C19H20N2O5 B298499 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide

Cat. No. B298499
M. Wt: 356.4 g/mol
InChI Key: SSPNSNXDJPWGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide, also known as BPED, is a chemical compound that has been widely studied in scientific research. This compound belongs to the class of benzodioxole derivatives and has been found to have potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the inflammatory response. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have insecticidal activity against certain insect species. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for use in lab experiments, including its relatively simple synthesis, high yield, and purity. It has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain pathways. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide is not without limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects in humans are not well characterized.

Future Directions

There are several potential directions for future research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide. One area of interest is the development of new drugs based on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide for the treatment of pain and inflammation. Another area of interest is the development of new pesticides based on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide for use in agriculture. There is also potential for the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide as a building block for the synthesis of new materials with interesting properties. Further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide and its potential toxicity and side effects in humans.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide involves a multi-step process that starts with the reaction of 4-propoxybenzaldehyde with 3,4-methylenedioxybenzylamine in the presence of a catalyst. This intermediate product is then reacted with ethylenediamine to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide has been used as a building block for the synthesis of new materials with interesting properties.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-propoxyphenyl)ethanediamide

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N//'-(4-propoxyphenyl)oxamide

InChI

InChI=1S/C19H20N2O5/c1-2-9-24-15-6-4-14(5-7-15)21-19(23)18(22)20-11-13-3-8-16-17(10-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

SSPNSNXDJPWGBO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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